1,2,3-Trichloro-1-fluoropropene
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Overview
Description
Preparation Methods
The synthesis of 1,2,3-trichloro-1-fluoroprop-1-ene typically involves the halogenation of propene derivatives. One common method is the fluorination of 1,2,3-trichloropropene using hydrogen fluoride (HF) in the presence of a catalyst such as chromium oxide. The reaction is carried out under controlled conditions to ensure high selectivity and yield .
Industrial Production Methods:
Chemical Reactions Analysis
1,2,3-Trichloro-1-fluoroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of fluorinated alcohols.
Reduction Reactions: It can be reduced to form less halogenated derivatives.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols.
Reducing Agents: Zinc, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products:
- Fluorinated alcohols, epoxides, and less halogenated propanes.
Scientific Research Applications
1,2,3-Trichloro-1-fluoroprop-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,2,3-trichloro-1-fluoroprop-1-ene exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other biomolecules. This can lead to the formation of covalent adducts, altering the function of the target molecules .
Molecular Targets and Pathways:
Comparison with Similar Compounds
1,2,3-Trichloro-1-fluoroprop-1-ene can be compared with other halogenated propene derivatives:
1,1,2-Trichloro-3,3,3-trifluoropropene: This compound has a similar structure but with additional fluorine atoms, leading to different chemical reactivity and applications.
1,1,3,3-Tetrachloropropene: This compound lacks the fluorine atom and has different physical and chemical properties.
1,3,3-Trichloro-3-fluoropropene:
Uniqueness: 1,2,3-Trichloro-1-fluoroprop-1-ene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C3H2Cl3F |
---|---|
Molecular Weight |
163.40 g/mol |
IUPAC Name |
1,2,3-trichloro-1-fluoroprop-1-ene |
InChI |
InChI=1S/C3H2Cl3F/c4-1-2(5)3(6)7/h1H2 |
InChI Key |
WKSRNEPGRBMIKG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=C(F)Cl)Cl)Cl |
Origin of Product |
United States |
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